Aldose Reductase Inhibition: Most Potent Among Caffeoylquinic Acids
Among ten caffeoylquinic acid derivatives and phenolic compounds isolated from the fruit of Xanthium strumarium, methyl 3,5-di-O-caffeoylquinate demonstrated the most potent aldose reductase (AR) inhibitory activity, with IC50 values of 0.30 μM against rat lens AR (rAR) and 0.67 μM against recombinant human AR (rhAR) [1]. Kinetic analyses using Lineweaver–Burk plots established that the compound acts as a competitive inhibitor of rhAR [1].
rhAR IC50 0.67 μM
competitive inhibition
| Evidence Dimension | Aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | rAR IC50 = 0.30 μM; rhAR IC50 = 0.67 μM |
| Comparator Or Baseline | 9 other caffeoylquinic acids and phenolic compounds from the same plant source (compounds 1–9 in the study) exhibited weaker inhibition; compound was identified as the most potent among the 10 isolates |
| Quantified Difference | Most potent among all 10 tested isolates; sub-micromolar IC50 vs. comparator compounds |
| Conditions | In vitro enzymatic assay using rat lens AR (rAR) and recombinant human AR (rhAR) |
Why This Matters
For diabetes complications research requiring aldose reductase inhibition, this compound provides sub-micromolar potency validated against both rat and human enzymes—substantially stronger than other caffeoylquinic acids from the same natural source.
- [1] Yoon HN, Lee MY, Kim JK, et al. Aldose Reductase Inhibitory Compounds from Xanthium strumarium. Arch Pharm Res. 2013;36:1090-1095. View Source
